molecular formula C22H22FNO5S B14993679 N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(3-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(3-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B14993679
M. Wt: 431.5 g/mol
InChI Key: RGHLPBVHCKRLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-FLUORO-N-[(3-METHOXYPHENYL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with a molecular formula of C19H21NO4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-FLUORO-N-[(3-METHOXYPHENYL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the benzofuran core. This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions. The thiolane ring is introduced via a nucleophilic substitution reaction, where a suitable thiolane precursor reacts with the benzofuran intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors for cyclization reactions, continuous flow reactors for substitution reactions, and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-FLUORO-N-[(3-METHOXYPHENYL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones under mild oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-FLUORO-N-[(3-METHOXYPHENYL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-FLUORO-N-[(3-METHOXYPHENYL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s fluorine and methoxyphenyl groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-FLUORO-N-[(3-METHOXYPHENYL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of a benzofuran ring with a thiolane ring and the presence of fluorine and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H22FNO5S

Molecular Weight

431.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-5-fluoro-N-[(3-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H22FNO5S/c1-14-19-11-16(23)6-7-20(19)29-21(14)22(25)24(17-8-9-30(26,27)13-17)12-15-4-3-5-18(10-15)28-2/h3-7,10-11,17H,8-9,12-13H2,1-2H3

InChI Key

RGHLPBVHCKRLPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)N(CC3=CC(=CC=C3)OC)C4CCS(=O)(=O)C4

Origin of Product

United States

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